Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate
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Overview
Description
Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate is a chemical compound with the molecular formula C12H24O4P It is known for its unique structure, which includes a phosphonate group and an alkyl chain with an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate typically involves the reaction of a phosphonate ester with an appropriate alkyl halide. One common method is the reaction of dimethyl phosphite with 5-bromo-1-pentanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chain or the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate derivatives.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various cellular pathways and biological functions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Methyl ethylphosphonate
Uniqueness
Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate is unique due to its specific alkyl chain and ether linkage, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
502495-00-3 |
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Molecular Formula |
C12H24O4P- |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-hex-3-enoxypentyl(methoxy)phosphinate |
InChI |
InChI=1S/C12H25O4P/c1-3-4-5-7-10-16-11-8-6-9-12-17(13,14)15-2/h4-5H,3,6-12H2,1-2H3,(H,13,14)/p-1 |
InChI Key |
TUFUDSJVKKJWQV-UHFFFAOYSA-M |
Canonical SMILES |
CCC=CCCOCCCCCP(=O)([O-])OC |
Origin of Product |
United States |
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